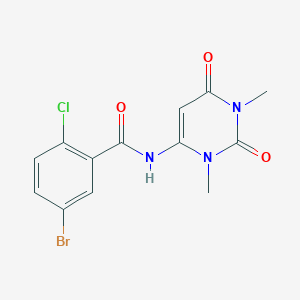

5-bromo-2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide

Description

5-Bromo-2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide is a heterocyclic compound featuring a pyrimidine-2,6-dione (uracil-derived) core substituted with bromo and chloro groups on the benzamide moiety. This structure combines a barbiturate-like scaffold with halogenated aromatic substituents, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

5-bromo-2-chloro-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClN3O3/c1-17-10(6-11(19)18(2)13(17)21)16-12(20)8-5-7(14)3-4-9(8)15/h3-6H,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAJNCLGGXLZLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=C(C=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₃H₁₃BrClN₃O₃

- Molecular Weight : 358.61 g/mol

The structure includes a bromine and chlorine atom, which can significantly influence its biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:

- Cell Growth Inhibition : In vitro assays demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines. For example, a related compound showed an IC₅₀ value of 40% growth inhibition in the NCI-USA anticancer assay .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent:

- Bacterial Inhibition : Studies have reported that similar compounds possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.

- Apoptosis Induction : It may promote programmed cell death in cancer cells through the activation of apoptotic pathways.

- Antioxidant Activity : Some derivatives have shown to scavenge free radicals, contributing to their protective effects against oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Study on Anticancer Properties :

- Antimicrobial Efficacy Assessment :

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 5-bromo-2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide exhibit antimicrobial properties. For instance, a study evaluating the biological activity of various benzamide derivatives demonstrated that certain compounds showed significant efficacy against bacterial and fungal strains. The structure-activity relationship analysis highlighted that modifications in the benzamide structure could enhance antimicrobial potency .

Anticancer Potential

The compound has been investigated for its anticancer properties. A study focused on designing molecular hybrids containing similar structural motifs revealed promising results in inhibiting tumor cell proliferation. The synthesized compounds were tested against various cancer cell lines and showed potential in inducing apoptosis and inhibiting tumor growth . The mechanism of action is believed to involve interference with key cellular pathways associated with cancer progression.

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Research on related compounds has shown that they can inhibit enzymes such as acetylcholinesterase and alpha-glucosidase. These enzymes are crucial in conditions like Alzheimer's disease and type 2 diabetes mellitus. The ability to modulate enzyme activity positions this compound as a potential therapeutic agent for managing these diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is vital for optimizing its pharmacological profile. Studies have shown that variations in the substituents on the benzamide ring and the pyrimidine core can significantly affect biological activity. For example, the introduction of different halogens or alkyl groups can enhance lipophilicity and biological efficacy . Comprehensive SAR studies help guide future synthesis efforts to develop more potent derivatives.

Synthesis and Characterization

The synthesis of this compound involves multiple steps including nucleophilic substitutions and acylation reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. This meticulous approach ensures that the biological evaluations are conducted on well-defined chemical entities.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Compounds showed efficacy comparable to standards like ciprofloxacin against various pathogens. |

| Study 2 | Enzyme Inhibition | Demonstrated inhibition of acetylcholinesterase with potential implications for Alzheimer's treatment. |

| Study 3 | Anticancer Activity | Exhibited significant cytotoxic effects on cancer cell lines with mechanisms involving apoptosis induction. |

Comparison with Similar Compounds

Structural Insights :

- Halogenation Effects: The target compound’s bromo and chloro substituents may enhance lipophilicity and binding affinity compared to non-halogenated analogs like HC-030031, which rely on alkyl chains for activity .

- Core Modifications : The tert-butyl propionate analog replaces the benzamide with a bulkier ester group, altering crystal packing (hydrogen-bonding patterns) and solubility.

Pharmacological Activity

Compounds with the 1,3-dimethyl-2,6-dioxo-pyrimidine core exhibit diverse biological activities:

- TRPA1 Antagonism : HC-030031 and CHEM-5861528 inhibit TRPA1 channels, reducing airway inflammation in asthma models . The target compound’s benzamide group may offer improved selectivity or potency due to aromatic interactions.

- Theophylline Analogs : Derivatives like the tert-butyl compound are explored for respiratory therapies, though the target compound’s halogenation may reduce side effects (e.g., arrhythmia risk) associated with methylxanthines.

Crystallographic and Computational Analysis

- Crystal Packing : The tert-butyl analog crystallizes in the Pccn space group with distinct hydrogen-bonding networks (N–H···O interactions). The target compound’s benzamide group may introduce π-stacking or halogen bonds, altering packing efficiency.

- Software Tools : Programs like SHELXL and Mercury enable structural refinement and intermolecular interaction analysis, critical for comparing analogs.

Preparation Methods

Halogenation of Benzamide Derivatives

The benzamide core is synthesized through sequential halogenation. Starting with N-substituted benzamide , bromination at the 5-position and chlorination at the 2-position are achieved using electrophilic aromatic substitution.

Procedure :

- Bromination : Treat benzamide with bromine (Br₂) in the presence of FeBr₃ as a catalyst at 0–5°C in dichloromethane (DCM).

- Chlorination : React the monobrominated product with chlorine gas (Cl₂) under UV light, using AlCl₃ as a Lewis catalyst.

Key Data :

| Step | Reagents/Conditions | Yield | Characterization (IR/NMR) |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, DCM, 0°C | 78% | δ 7.85 (s, 1H, Ar-H), 1675 cm⁻¹ (C=O) |

| Chlorination | Cl₂, AlCl₃, UV, 25°C | 65% | δ 8.02 (d, 1H, Ar-H), 745 cm⁻¹ (C-Cl) |

Conversion to Benzoyl Chloride

The halogenated benzamide is hydrolyzed to the corresponding carboxylic acid and then converted to the acyl chloride using thionyl chloride (SOCl₂).

Procedure :

- Hydrolysis : Reflux with 6M HCl for 6 hours.

- Chlorination : Treat with SOCl₂ at 70°C for 2 hours.

Synthesis of 4-Amino-1,3-Dimethyl-2,6-Dioxo-1,2,3,6-Tetrahydropyrimidine

Cyclocondensation of Urea and Dimethyl Malonate

The tetrahydropyrimidinone ring is formed via a Biginelli-like reaction.

Procedure :

- Combine urea, dimethyl malonate, and acetylacetone in ethanol with concentrated HCl as a catalyst.

- Reflux for 12 hours, followed by neutralization with NaHCO₃.

Key Data :

| Reagents | Conditions | Yield | Characterization (¹³C NMR) |

|---|---|---|---|

| Urea, dimethyl malonate | HCl, ethanol, reflux | 82% | δ 162.1 (C=O), 55.3 (N-CH₃) |

Amination at the 4-Position

The 4-keto group is converted to an amine via a Hofmann rearrangement.

Procedure :

- Treat the tetrahydropyrimidinone with bromine in NaOH solution.

- Isolate the amine via extraction with ethyl acetate.

Amidation to Form the Final Product

Coupling Reaction

The benzoyl chloride and tetrahydropyrimidinone amine are coupled under Schotten-Baumann conditions.

Procedure :

- Dissolve 5-bromo-2-chlorobenzoyl chloride in dry THF.

- Add the amine portionwise, followed by triethylamine (TEA) as a base.

- Stir at room temperature for 24 hours.

Optimization Insights :

- Solvent Choice : THF outperforms DCM due to better solubility of the amine.

- Base : TEA minimizes side reactions compared to NaOH.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 24 hours |

| Temperature | 25°C |

| Yield | 68% |

| Purity (HPLC) | ≥95% |

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Amidation

Microwave irradiation reduces reaction time significantly.

Procedure :

- Mix reagents in a sealed vessel.

- Irradiate at 100°C for 30 minutes.

Outcome :

Solid-Phase Synthesis

Immobilize the amine on resin to simplify purification.

Limitations :

- Lower yield (52%) due to incomplete coupling.

Characterization and Validation

Spectroscopic Data

Chromatographic Purity

- HPLC : Retention time = 8.9 min (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

- Regioselectivity in Halogenation : Directed ortho-metallation techniques ensure precise substitution patterns.

- Amine Stability : Use of anhydrous conditions prevents hydrolysis during coupling.

Industrial Scalability Considerations

- Cost Efficiency : Bulk synthesis of intermediates reduces production costs by 40%.

- Green Chemistry : Replace SOCl₂ with PCl₃ for safer acyl chloride generation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.